Ethyl 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-carboxylate
Description
Ethyl 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-carboxylate (CAS: 89546-91-8) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a pyridin-3-yl group at the 5-position and an ethyl ester moiety at the 2-position. Its molecular formula is C₁₀H₉N₃O₃, with a molecular weight of 219.20 g/mol. The compound is synthesized via visible-light-promoted cyclization of aldehydes under catalyst-free conditions, a method that emphasizes green chemistry principles .
Key structural attributes include:
- 1,3,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen atoms and one oxygen atom, contributing to planar rigidity and π-conjugation.
- Ethyl ester group: Improves solubility in organic solvents, facilitating synthetic modifications.
Spectral data (e.g., ¹H NMR, ¹³C NMR) confirm its purity and structural integrity, with characteristic peaks for the pyridine protons (δ ~8.30–7.34 ppm) and ethyl ester signals (δ ~4.57 and 1.49 ppm) .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-pyridin-3-yl-1,3,4-oxadiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-2-15-10(14)9-13-12-8(16-9)7-4-3-5-11-6-7/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSWLKMJNWWDEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl hydrazinecarboxylate with pyridine-3-carboxylic acid hydrazide under acidic conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process. Solvent recovery and recycling are also implemented to reduce environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with various molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and kinases are potential targets.
Pathways Involved: The compound may inhibit the COX pathway, reducing the production of pro-inflammatory mediators. It may also interfere with kinase signaling pathways, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound is part of a broader class of 2,5-disubstituted 1,3,4-oxadiazoles. Substituents at the 5-position significantly influence electronic, physical, and biological properties. Below is a comparative analysis with structurally analogous derivatives:
Key Findings
Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -CN, -NO₂) increase the oxadiazole ring’s electrophilicity, enhancing reactivity in nucleophilic substitutions . Electron-donating groups (e.g., -OCH₃) improve solubility but reduce thermal stability .
Synthetic Yields: Substituents with para-directing effects (e.g., -OCH₃, -Cl) achieve higher yields (>80%) compared to sterically hindered ortho-substituents (e.g., 2-cyanophenyl: 65%) .
Spectroscopic Trends: ¹³C NMR: C=O peaks range from δ 163.6–166.5 ppm, with electron-withdrawing groups causing downfield shifts . IR: Strong C=O stretches at ~1740–1750 cm⁻¹; nitro groups show symmetric/asymmetric NO₂ stretches at ~1530–1540 cm⁻¹ .
Computational Insights
Density Functional Theory (DFT) studies reveal that substituents modulate HOMO-LUMO gaps:
- Pyridin-3-yl derivatives display a lower bandgap (~3.5 eV) than phenyl analogs (~4.2 eV), suggesting enhanced charge-transfer capabilities .
Biological Activity
Ethyl 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-carboxylate (CAS No. 89546-91-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 219.2 g/mol. It features a pyridine ring fused with an oxadiazole ring, which is essential for its biological activity .
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have shown that derivatives containing the 1,3,4-oxadiazole ring demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, compounds derived from this scaffold have been tested against Staphylococcus aureus and Escherichia coli, showing comparable efficacy to standard antibiotics .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Bacteria | Activity (MIC) |
|---|---|---|
| 5a | S. aureus | 32 µg/mL |
| 5b | E. coli | 64 µg/mL |
| This compound | P. aeruginosa | 16 µg/mL |
2. Anticancer Properties
Recent research indicates that this compound has potential anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13). The compound appears to induce apoptosis through pathways involving p53 activation and caspase cleavage .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.38 | Induction of apoptosis |
| CEM-13 | <5 | Inhibition of cell proliferation |
| U937 | <10 | Activation of apoptotic pathways |
3. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response. This inhibition can lead to decreased production of pro-inflammatory mediators, suggesting potential use in treating inflammatory diseases.
The biological activity of this compound is attributed to its interaction with various molecular targets:
Molecular Targets:
- Enzymes: COX enzymes and kinases.
Pathways Involved:
- Inhibition of the COX pathway reduces inflammation.
- Modulation of kinase signaling pathways impacts cancer cell growth.
Case Studies and Research Findings
A significant body of research has focused on the synthesis and evaluation of oxadiazole derivatives for their biological activities. For instance, a study demonstrated that certain derivatives exhibited higher cytotoxicity than established chemotherapeutics like doxorubicin against leukemia cell lines . Another study highlighted the compound's ability to induce apoptosis in breast cancer cells through p53 pathway activation .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization of acylhydrazides or through oxidative cyclization of thiosemicarbazides. Key steps include:
- Use of phosphoryl chloride (POCl₃) as a cyclizing agent under reflux conditions (e.g., 65°C for 4 hours) to form the oxadiazole ring .
- Purification via flash chromatography with solvents like diethyl ether/dichloromethane (1:10 v/v) to isolate the product .
- Optimization parameters: Temperature control during cyclization, stoichiometric ratios of reagents, and inert atmosphere (N₂) to prevent side reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : Focus on the pyridine proton signals (δ 8.5–9.5 ppm for aromatic protons) and the oxadiazole ring’s carbonyl group (δ 160–170 ppm in ¹³C NMR) .
- IR : Confirm the presence of C=O (1720–1750 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 236.07 for C₁₁H₁₀N₃O₃) .
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?
- Methodological Answer :
- Employ the SHELX suite (e.g., SHELXT or SHELXL) for structure solution and refinement. Key steps:
- Collect single-crystal data with a Bruker D8 VENTURE diffractometer.
- Use direct methods (SHELXT) for space group determination and atomic positioning .
- Refine hydrogen bonding and π-π stacking interactions (common in pyridine-oxadiazole systems) to validate supramolecular packing .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and noncovalent interactions?
- Methodological Answer :
- Apply DFT-D3 (with Becke-Johnson damping) to model dispersion forces, particularly for π-stacking between the pyridine and oxadiazole moieties .
- Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to calculate frontier molecular orbitals (FMOs) and electrostatic potential (ESP) maps for nucleophilic/electrophilic site prediction .
Q. What strategies are effective in correlating structural modifications of this compound with biological activity (e.g., antimicrobial)?
- Methodological Answer :
- Synthesize derivatives by substituting the pyridinyl group (e.g., with electron-withdrawing groups) and assay against bacterial strains (e.g., S. aureus, E. coli) .
- Perform molecular docking (AutoDock Vina) to assess binding affinity with target enzymes (e.g., DNA gyrase). Prioritize residues like Asp73 and Tyr122 for hydrogen bonding analysis .
Q. How can researchers address contradictions in crystallographic data, such as disordered solvent molecules or twinning?
- Methodological Answer :
- For disordered regions, use SHELXL’s PART instruction to model partial occupancy. Apply restraints (e.g., SIMU, DELU) to refine anisotropic displacement parameters .
- For twinned crystals, employ the HKLF 5 format in SHELXL and refine twin laws (e.g., twofold rotation about [100]) .
Q. What are the challenges in scaling up synthesis while maintaining purity, and how can they be mitigated?
- Methodological Answer :
- Challenges: Byproduct formation during cyclization, low yield in final purification.
- Solutions:
- Optimize solvent systems (e.g., switch from POCl₃ to PCl₅ for milder conditions) .
- Use preparative HPLC with a C18 column and isocratic elution (acetonitrile/water) for high-purity bulk isolation .
Data Contradiction Analysis
Q. How should researchers interpret conflicting results in biological assays (e.g., variable IC₅₀ values across studies)?
- Methodological Answer :
- Assess assay conditions: Differences in bacterial strain viability, solvent (DMSO) concentration, or incubation time can skew results.
- Validate via dose-response curves and statistical tools (e.g., ANOVA with post-hoc Tukey test) to confirm reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
